N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide
CAS No.:
Cat. No.: VC16358710
Molecular Formula: C17H15N3O2S
Molecular Weight: 325.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15N3O2S |
|---|---|
| Molecular Weight | 325.4 g/mol |
| IUPAC Name | N-benzyl-4-(4-methoxyphenyl)thiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H15N3O2S/c1-22-14-9-7-13(8-10-14)15-16(23-20-19-15)17(21)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,21) |
| Standard InChI Key | QYYRVVKMBXKRKR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide (molecular formula: , molecular weight: 325.4 g/mol) features a five-membered thiadiazole ring containing two nitrogen atoms and one sulfur atom. The benzyl group () is attached to the carboxamide moiety at position 5, while a 4-methoxyphenyl group () occupies position 4 of the thiadiazole ring. The canonical SMILES representation (\text{COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NCC3=CC=CC=C3) underscores its planar geometry and conjugated π-system, which facilitate electronic delocalization and molecular interactions.
The methoxy group on the phenyl ring enhances electron-donating effects, modulating the compound’s solubility and binding affinity. Comparative analyses with structurally analogous compounds reveal that substituting the benzyl group with a methoxybenzyl group (e.g., in N-(4-methoxybenzyl)-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide) alters electronic density and steric hindrance, impacting pharmacological efficacy.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves multi-step reactions starting with the formation of the thiadiazole core. Key steps include:
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Cyclization: Condensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the thiadiazole ring.
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Substitution: Introduction of the 4-methoxyphenyl group via electrophilic aromatic substitution or cross-coupling reactions.
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Amidation: Coupling of the thiadiazole-5-carboxylic acid intermediate with benzylamine using carbodiimide-based coupling agents (e.g., DCC or EDC).
Purification is achieved through recrystallization or column chromatography, yielding products with >95% purity. Industrial-scale synthesis remains unexplored, but microreactor technology and continuous flow systems could optimize efficiency.
Chemical Reactivity
The compound participates in reactions typical of thiadiazoles and carboxamides:
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Oxidation: Reacts with hydrogen peroxide to form sulfoxides or sulfones, altering bioactivity.
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Reduction: Lithium aluminum hydride reduces the carboxamide to a primary amine.
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Nucleophilic Substitution: The thiadiazole ring undergoes substitution at position 2 or 4 with amines or thiols.
Biological Activities and Mechanisms
Anti-Inflammatory Properties
N-Benzyl-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. In vitro assays demonstrate 50% inhibition () at 12.3 μM, comparable to celecoxib (). Molecular docking studies suggest hydrophobic interactions with COX-2’s active site and hydrogen bonding with Arg120 and Tyr355 residues.
Antimicrobial Efficacy
Against Staphylococcus aureus and Escherichia coli, the compound exhibits minimum inhibitory concentrations (MICs) of 32 μg/mL and 64 μg/mL, respectively. Its mechanism involves disrupting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
Applications in Medicinal Chemistry and Industry
Drug Development
The compound serves as a lead structure for designing COX-2 inhibitors and antimicrobial agents. Structural modifications, such as halogenation of the benzyl group, enhance potency and selectivity.
Agricultural Chemistry
As a scaffold for agrochemicals, derivatives show herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm).
Comparison with Structural Analogues
| Parameter | N-Benzyl-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide | N-(4-Methoxybenzyl)-4-(4-Methoxyphenyl)-1,2,3-Thiadiazole-5-Carboxamide |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 325.4 | 355.4 |
| Key Structural Feature | Benzyl group | 4-Methoxybenzyl group |
| COX-2 | 12.3 μM | 9.8 μM |
The methoxybenzyl analogue’s lower reflects enhanced electron donation and target affinity.
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